
1-(4-Propoxyphenyl)ethanone oxime
Übersicht
Beschreibung
1-(4-Propoxyphenyl)ethanone oxime is a chemical compound with the molecular formula C11H15NO2 and a molecular weight of 193.25 . Its IUPAC name is (1Z)-1-(4-propoxyphenyl)ethanone oxime .
Molecular Structure Analysis
The InChI code for 1-(4-Propoxyphenyl)ethanone oxime is 1S/C11H15NO2/c1-3-8-14-11-6-4-10(5-7-11)9(2)12-13/h4-7,9H,3,8H2,1-2H3 . This code provides a detailed description of the molecule’s structure.Wissenschaftliche Forschungsanwendungen
Synthesis and Structural Analysis
Synthesis of Oxime Derivatives : Oximes, such as 1-(2′-Hydroxy-5′-alkylphenyl)-1-ethanone oximes, have been synthesized and evaluated for their efficacy in extracting copper from acidic solutions. These compounds, due to their structural specificity and extractant properties, offer insights into how substituent modifications, like those in 1-(4-Propoxyphenyl)ethanone oxime, could influence extraction efficacy and selectivity (Krzyżanowska, Olszanowski, & Juskowiak, 1989).
Crystal Structure and Supramolecular Assembly : The crystal structure of derivatives closely related to 1-(4-Propoxyphenyl)ethanone oxime, such as 1-(4-((Benzo)dioxol-5-ylmethyleneamino)phenyl)ethanone oxime, reveals the formation of two-dimensional (2-D) and three-dimensional (3-D) supramolecular frameworks facilitated by hydrogen bonds, C–H···π, and π···π stacking interactions. This demonstrates the potential of 1-(4-Propoxyphenyl)ethanone oxime derivatives for forming complex molecular assemblies (Cai, Xu, Chai, & Li, 2020).
Potential Biological Activities
Anticancer Properties : Oxime ethers, including derivatives of ethanone oximes, have been investigated for their cytotoxic effects against cancer cell lines. Compounds such as 1-(benzofuran-2-yl)ethan-1-one oxime and its derivatives displayed promising antitumor activity, underscoring the potential therapeutic applications of 1-(4-Propoxyphenyl)ethanone oxime in cancer treatment (Kosmalski, Hetmann, Studzińska, Baumgart, Kupczyk, & Roszek, 2022).
Anticonvulsant and Antimicrobial Activities : The synthesis of oxime and oxime ether derivatives has also been explored for their anticonvulsant and antimicrobial properties. Studies on compounds like 1-(2-naphthyl)-2-(1,2,4-triazol-1-yl)ethanone oxime derivatives have shown that these compounds possess both anticonvulsant and antimicrobial activities, suggesting that modifications on the oxime structure, such as those in 1-(4-Propoxyphenyl)ethanone oxime, could yield compounds with significant biological activities (Karakurt, Aytemir, Stables, Özalp, Kaynak, Özbey, & Dalkara, 2006).
Safety And Hazards
Eigenschaften
IUPAC Name |
N-[1-(4-propoxyphenyl)ethylidene]hydroxylamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO2/c1-3-8-14-11-6-4-10(5-7-11)9(2)12-13/h4-7,13H,3,8H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YKWQJIJVMOLTFK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=CC=C(C=C1)C(=NO)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Propoxyphenyl)ethanone oxime | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-[3-(Methylsulfonyl)phenyl]ethylamine](/img/structure/B1425061.png)
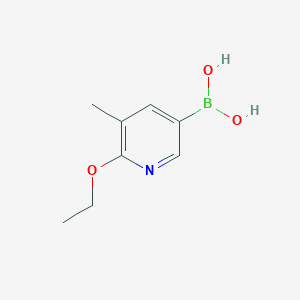
![6-(Tert-butyl)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylic acid](/img/structure/B1425064.png)
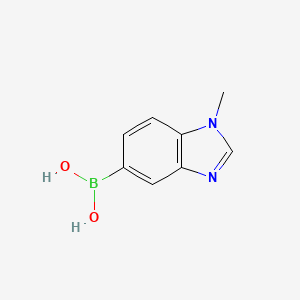
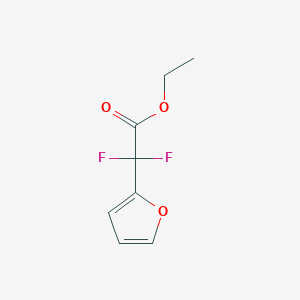
![ethyl 2-amino-3-(methylcarbamoyl)-4,7-dihydrothieno[2,3-c]pyridine-6(5H)-carboxylate](/img/structure/B1425072.png)
![3'-Cyano-4-fluoro-[1,1'-biphenyl]-3-carboxylic acid](/img/structure/B1425074.png)
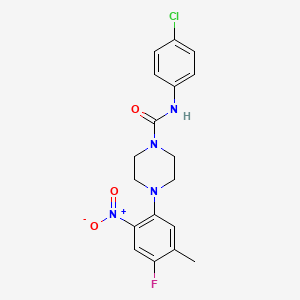
![4-[(2,2,2-Trifluoroethyl)amino]phenol](/img/structure/B1425077.png)
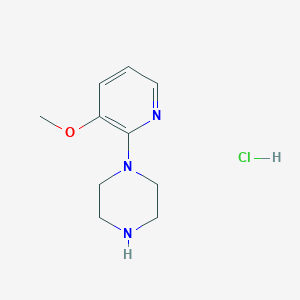
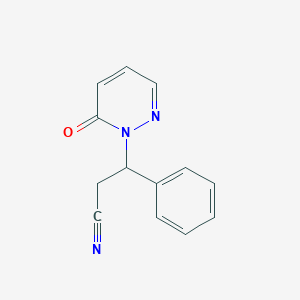
![9-Ethoxy-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepine](/img/structure/B1425080.png)
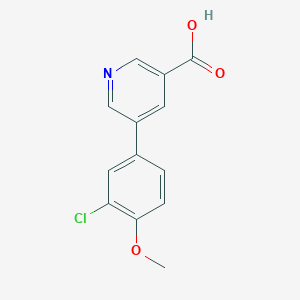
![ethyl 2-amino-3-(morpholine-4-carbonyl)-4,7-dihydrothieno[2,3-c]pyridine-6(5H)-carboxylate](/img/structure/B1425082.png)